1-(4,5-dibromofuran-2-yl)methanamine
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Overview
Description
1-(4,5-Dibromofuran-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with two bromine atoms at positions 4 and 5, and an amine group attached to the methylene carbon at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dibromofuran-2-yl)methanamine typically involves the bromination of furan derivatives followed by amination. One common method includes the radical bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting dibromofuran intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dibromofuran-2-yl)methanamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Palladium catalysts, boronic acids, and bases in organic solvents.
Major Products:
Oxidation: Imines, nitriles, amides.
Reduction: Amine derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
1-(4,5-Dibromofuran-2-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of novel antibacterial and antifungal agents due to its furan core.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,5-dibromofuran-2-yl)methanamine involves its interaction with biological targets such as enzymes and receptors. The furan ring and bromine atoms contribute to its binding affinity and specificity. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the compound may undergo metabolic transformations, resulting in active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison: 1-(4,5-Dibromofuran-2-yl)methanamine is unique due to the presence of two bromine atoms, which enhance its reactivity and binding properties compared to similar compounds with fewer or no bromine substitutions. The dibrominated structure also provides distinct electronic and steric effects, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
1247764-71-1 |
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Molecular Formula |
C5H5Br2NO |
Molecular Weight |
254.91 g/mol |
IUPAC Name |
(4,5-dibromofuran-2-yl)methanamine |
InChI |
InChI=1S/C5H5Br2NO/c6-4-1-3(2-8)9-5(4)7/h1H,2,8H2 |
InChI Key |
WPKYNUYQJKQQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)CN |
Purity |
95 |
Origin of Product |
United States |
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